Cas no 57552-95-1 (7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one)

7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one structure
57552-95-1 structure
Produktname:7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
CAS-Nr.:57552-95-1
MF:C11H12N2O
MW:188.225782394409
MDL:MFCD08695256
CID:1032354
PubChem ID:12834620

7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 7-Phenyl-3,4-dihydro-1H-1,4-diazepin-5(2H)-one
    • 5H-1,4-Diazepin-5-one, 1,2,3,4-tetrahydro-7-phenyl-
    • 7-Phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
    • 7-phenyl-1,2,3,4-tetrahydro -1,4-diazepine-5-one
    • 7-Phenyl-1,2,3,4-tetrahydro-[1,4]diazepin-5-on
    • 7-phenyl-1,2,3,4-tetrahydro-[1,4]diazepin-5-one
    • 7-phenyl-2,3,4,5-tetrahydro-1,4-diazepin-5-one
    • 7-phenyl-2,3,4,5-tetrahydro-1,4-diazepine-5-one
    • AK122689
    • AKOS0
    • KB-250138
    • phenyltetrahydrodiazepinone
    • RP11163
    • SureCN6270993
    • D85600
    • 7-Phenyl-1,2,3,4-tetrahydro-5H-1,4-diazepin-5-one
    • 7-phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-one
    • DB-342018
    • AKOS000281164
    • SCHEMBL6270993
    • MFCD08695256
    • 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepine-5-one
    • EN300-79618
    • 57552-95-1
    • QTBKTEDAGWNUEX-UHFFFAOYSA-N
    • MF-0009
    • A898226
    • J-519331
    • CS-0261699
    • 7-Phenyl-1,2,3,4,-tetrahydro-1,4-diazepin-5-one
    • Z336080720
    • DTXSID90511054
    • 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
    • MDL: MFCD08695256
    • Inchi: InChI=1S/C11H12N2O/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9/h1-5,8,12H,6-7H2,(H,13,14)
    • InChI-Schlüssel: QTBKTEDAGWNUEX-UHFFFAOYSA-N
    • Lächelt: O=C1NCCNC(=C1)C2=CC=CC=C2

Berechnete Eigenschaften

  • Genaue Masse: 188.094963011g/mol
  • Monoisotopenmasse: 188.094963011g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 242
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topologische Polaroberfläche: 41.1Ų

Experimentelle Eigenschaften

  • Dichte: 1.118±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 206-207 ºC
  • Löslichkeit: Leicht löslich (6 g/l) (25°C),

7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-79618-1.0g
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
57552-95-1 95.0%
1.0g
$123.0 2025-03-21
Alichem
A019116772-5g
7-Phenyl-3,4-dihydro-1H-1,4-diazepin-5(2H)-one
57552-95-1 95%
5g
$849.00 2023-09-01
Apollo Scientific
OR303942-500mg
7-Phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
57552-95-1
500mg
£100.00 2024-05-24
TRC
P322385-100mg
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
57552-95-1
100mg
$ 95.00 2022-06-03
Chemenu
CM194120-5g
7-Phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
57552-95-1 95%
5g
$794 2021-06-09
abcr
AB338662-1 g
7-Phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one, 95%; .
57552-95-1 95%
1g
€260.30 2023-06-21
Enamine
EN300-79618-10.0g
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
57552-95-1 95.0%
10.0g
$982.0 2025-03-21
Enamine
EN300-79618-0.25g
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
57552-95-1 95.0%
0.25g
$61.0 2025-03-21
1PlusChem
1P00F1PO-50mg
5H-1,4-Diazepin-5-one, 1,2,3,4-tetrahydro-7-phenyl-
57552-95-1 95%
50mg
$67.00 2025-03-14
1PlusChem
1P00F1PO-5g
5H-1,4-Diazepin-5-one, 1,2,3,4-tetrahydro-7-phenyl-
57552-95-1 95%
5g
$650.00 2025-02-27

7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:57552-95-1)7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
A898226
Reinheit:99%/99%
Menge:1g/5g
Preis ($):154.0/606.0